

# An In-Depth Technical Guide to 2-(3-Methyl-4-nitrophenyl)acetic acid

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## Compound of Interest

Compound Name: 2-(3-Methyl-4-nitrophenyl)acetic acid

Cat. No.: B169445

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## Foreword: The Strategic Importance of Substituted Phenylacetic Acids

In the landscape of modern organic synthesis and medicinal chemistry, the phenylacetic acid scaffold represents a cornerstone structural motif. Its derivatives are integral to a vast array of pharmaceuticals, agrochemicals, and materials. The strategic functionalization of the phenyl ring allows for the fine-tuning of a molecule's physicochemical and biological properties. This guide focuses on a specific, yet important, derivative: **2-(3-Methyl-4-nitrophenyl)acetic acid**. The introduction of a methyl and a nitro group onto the phenylacetic acid backbone creates a molecule with unique electronic and steric characteristics, offering a versatile platform for further chemical exploration and development. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, from its fundamental properties to its synthesis and potential applications.

## Core Chemical Identity and Physicochemical Properties

**2-(3-Methyl-4-nitrophenyl)acetic acid** is a solid organic compound characterized by a phenylacetic acid core substituted with a methyl group at the 3-position and a nitro group at the 4-position of the aromatic ring.

## Structural and Molecular Data

Below is a table summarizing the key chemical identifiers and properties of **2-(3-Methyl-4-nitrophenyl)acetic acid**.

Property	Value	Source
IUPAC Name	2-(3-Methyl-4-nitrophenyl)acetic acid	N/A
CAS Number	143665-37-6	<a href="#">[1]</a>
Molecular Formula	C <sub>9</sub> H <sub>9</sub> NO <sub>4</sub>	<a href="#">[1]</a>
Molecular Weight	195.17 g/mol	<a href="#">[1]</a>
Appearance	Solid	<a href="#">[1]</a>
SMILES	<chem>CC1=C(C=C(C=C1)CC(=O)O)-</chem> <chem>-INVALID-LINK--[O-]</chem>	<a href="#">[1]</a>
InChI	1S/C9H9NO4/c1-6-4-7(5- 9(11)12)2-3-8(6)10(13)14/h2- 4H,5H2,1H3,(H,11,12)	<a href="#">[1]</a>

## Synthesis and Elucidation of Structure

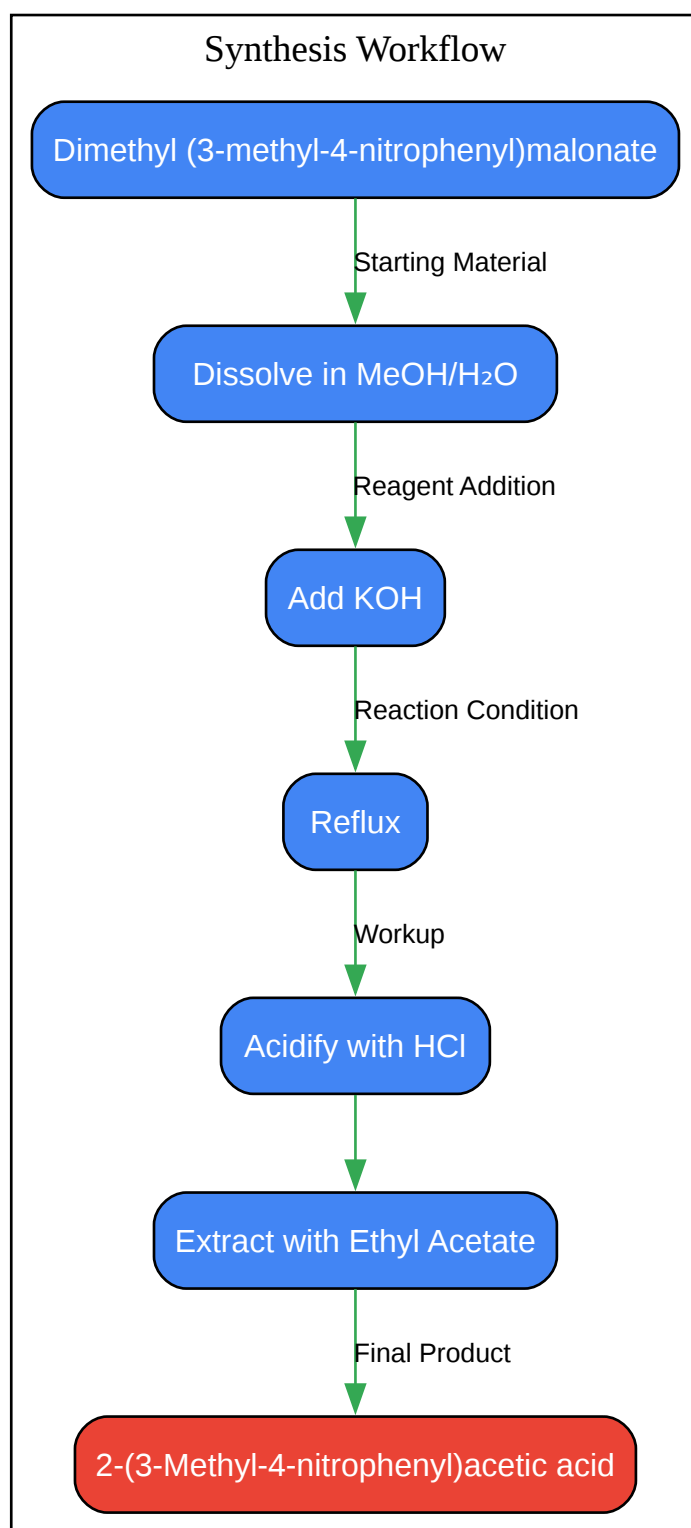
The synthesis of **2-(3-Methyl-4-nitrophenyl)acetic acid** can be achieved through various synthetic routes. A common approach involves the modification of a pre-functionalized aromatic ring.

### Synthetic Protocol: Hydrolysis of Dimethyl (3-Methyl-4-nitrophenyl)malonate

A reported synthesis involves the hydrolysis of dimethyl (3-methyl-4-nitrophenyl)malonate. This method provides a direct route to the target compound.

Experimental Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, dissolve dimethyl (3-methyl-4-nitrophenyl)malonate in a mixture of methanol and water.
- **Hydrolysis:** Add a stoichiometric excess of potassium hydroxide to the solution at room temperature.
- **Reflux:** Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, as monitored by thin-layer chromatography.
- **Workup:** Cool the reaction mixture to room temperature and acidify with a dilute solution of hydrochloric acid.
- **Extraction:** Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
- **Purification:** Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.



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Figure 1: Synthetic workflow for **2-(3-Methyl-4-nitrophenyl)acetic acid**.

## Spectroscopic Characterization

Accurate structural elucidation is paramount for confirming the identity and purity of the synthesized compound.

### 2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR is a powerful tool for identifying the chemical environment of hydrogen atoms within the molecule. The expected  $^1\text{H}$  NMR spectrum of **2-(3-Methyl-4-nitrophenyl)acetic acid** would exhibit distinct signals for the aromatic protons, the methylene protons of the acetic acid moiety, and the methyl protons.

Reported  $^1\text{H}$  NMR Data ( $\text{CDCl}_3$ , 400 MHz):  $\delta$  7.97 (d, 1H), 7.28-7.26 (m, 2H), 3.71 (s, 2H), 2.61 (s, 3H).

### 2.2.2. Infrared (IR) Spectroscopy

While specific experimental data for **2-(3-Methyl-4-nitrophenyl)acetic acid** is not readily available in peer-reviewed literature, the expected characteristic IR absorption bands can be predicted based on its functional groups:

- O-H stretch (Carboxylic Acid): A very broad band in the region of  $3300\text{-}2500\text{ cm}^{-1}$ .
- C=O stretch (Carboxylic Acid): A strong, sharp band around  $1700\text{-}1725\text{ cm}^{-1}$ .
- C-H stretch (Aromatic and Aliphatic): Bands in the region of  $3100\text{-}3000\text{ cm}^{-1}$  (aromatic) and  $3000\text{-}2850\text{ cm}^{-1}$  (aliphatic).
- $\text{NO}_2$  stretch (Nitro group): Two strong bands, one asymmetric stretch around  $1500\text{-}1570\text{ cm}^{-1}$  and one symmetric stretch around  $1300\text{-}1370\text{ cm}^{-1}$ .

### 2.2.3. Mass Spectrometry (MS)

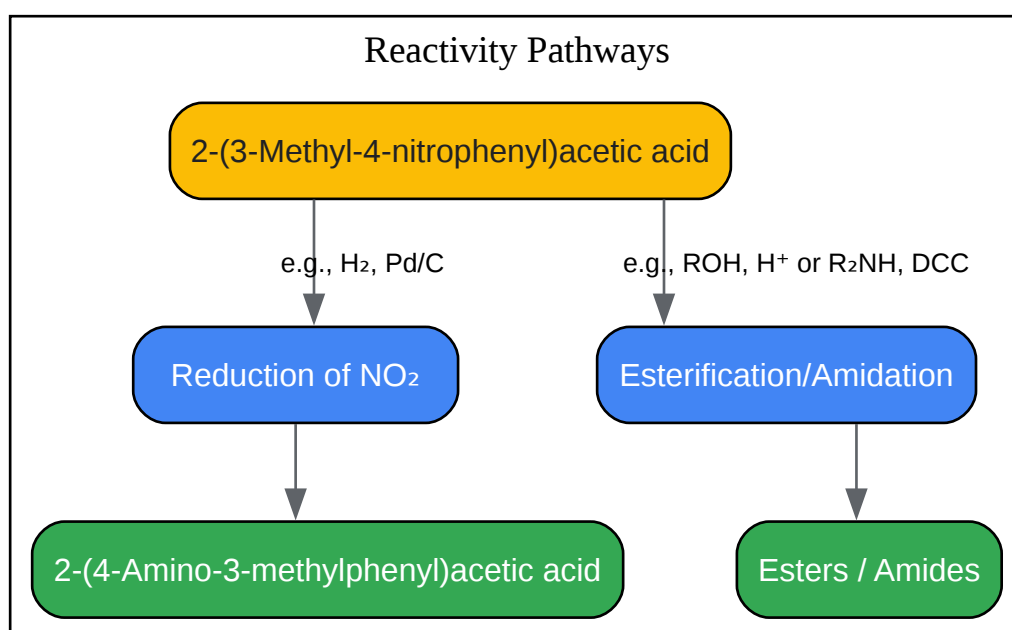
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The expected molecular ion peak  $[\text{M}]^+$  for **2-(3-Methyl-4-nitrophenyl)acetic acid** would be at  $m/z$  195.17. Common fragmentation patterns would likely involve the loss of the carboxylic acid group ( $-\text{COOH}$ , 45 Da) and the nitro group ( $-\text{NO}_2$ , 46 Da).

## Reactivity and Potential Applications

The chemical reactivity of **2-(3-Methyl-4-nitrophenyl)acetic acid** is dictated by its three primary functional components: the carboxylic acid group, the nitro group, and the aromatic ring. This trifecta of reactivity makes it a valuable intermediate in organic synthesis.

### Key Reactions

- **Reduction of the Nitro Group:** The nitro group is readily reduced to an amino group ( $\text{NH}_2$ ) using various reducing agents, such as catalytic hydrogenation (e.g.,  $\text{H}_2$ , Pd/C) or metal-acid combinations (e.g., Sn/HCl, Fe/HCl). This transformation opens up a plethora of synthetic possibilities, as the resulting aniline derivative can undergo a wide range of reactions, including diazotization and amide bond formation. The resulting 2-(4-amino-3-methylphenyl)acetic acid is a key precursor for the synthesis of various heterocyclic compounds.
- **Reactions of the Carboxylic Acid Group:** The carboxylic acid functionality can be converted into a variety of other functional groups, including esters, amides, acid chlorides, and alcohols (via reduction). These transformations are fundamental in the synthesis of more complex molecules and active pharmaceutical ingredients (APIs).



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Figure 2: Key reactivity pathways of the title compound.

## Potential Applications in Drug Discovery and Development

While specific biological activities for **2-(3-Methyl-4-nitrophenyl)acetic acid** have not been extensively reported, the broader class of nitrophenylacetic acids and their derivatives are recognized as important intermediates in pharmaceutical synthesis. For instance, related compounds have been investigated for their roles as precursors to anti-inflammatory agents, analgesics, and enzyme inhibitors.<sup>[2][3]</sup> The presence of the nitro group allows for its use as a synthetic handle for the introduction of other functionalities that can modulate biological activity.

## Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **2-(3-Methyl-4-nitrophenyl)acetic acid**.

- **General Handling:** Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- **Storage:** Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
- **Disposal:** Dispose of in accordance with local, state, and federal regulations.

## Conclusion and Future Outlook

**2-(3-Methyl-4-nitrophenyl)acetic acid** is a valuable building block in organic synthesis, offering multiple points for chemical modification. Its synthesis is straightforward, and its reactivity profile makes it a versatile intermediate for the preparation of a wide range of more complex molecules, particularly those with potential biological activity. Further research into the specific applications of this compound and its derivatives could unveil novel therapeutic agents or materials with unique properties. The continued exploration of substituted phenylacetic acids is a testament to their enduring importance in the chemical sciences.

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## References

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